Stevioside is extracted from the leaves of Stevia rebaudiana, a plant native to South America. The leaves contain various steviol glycosides, with stevioside being one of the most abundant. The deuterated version, stevioside-d2, is synthesized to facilitate studies that require isotopic labeling for tracking metabolic processes.
Stevioside-d2 falls under the category of natural products and is classified as a diterpene glycoside. It is specifically categorized as a non-nutritive sweetener due to its high sweetness intensity compared to sucrose, without contributing significant calories.
The synthesis of stevioside-d2 typically involves chemical or enzymatic modification of natural stevioside. One common method includes enzymatic glycosylation using specific glycosyltransferases that can incorporate deuterated glucose units into the stevioside structure.
The molecular structure of stevioside-d2 retains the core framework of stevioside but includes deuterium atoms in place of hydrogen atoms at specific positions. This modification allows for better tracking in metabolic studies.
Stevioside-d2 can undergo various chemical reactions similar to those of non-deuterated stevioside, including hydrolysis and enzymatic transformations.
The mechanism through which stevioside-d2 exerts its sweetening effect involves interaction with taste receptors on the tongue. Specifically, it binds to the sweet taste receptors (TAS1R family), mimicking the action of sugar.
Research indicates that steviosides activate these receptors with a potency significantly higher than sucrose, providing a sweet taste without impacting blood glucose levels.
Stevioside-d2 is primarily used in scientific research to study:
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